molecular formula C15H13F2NO2 B8641893 Methyl 4-[(3,5-difluorophenyl)methylamino]benzoate

Methyl 4-[(3,5-difluorophenyl)methylamino]benzoate

Cat. No.: B8641893
M. Wt: 277.27 g/mol
InChI Key: AKPPPKIPTRPDCB-UHFFFAOYSA-N
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Description

Methyl 4-[(3,5-difluorophenyl)methylamino]benzoate is an organic compound with the molecular formula C15H13F2NO2 It is a derivative of benzoic acid and contains both fluorine and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3,5-difluorophenyl)methylamino]benzoate typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with 3,5-difluorobenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3,5-difluorophenyl)methylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Methyl 4-[(3,5-difluorophenyl)methylamino]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-[(3,5-difluorophenyl)methylamino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance its binding affinity and specificity. The compound may act by inhibiting or activating specific pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[(3,5-difluorophenyl)amino]methyl}benzoate
  • Methyl 4-bromo-3-{[(2,6-difluorophenyl)diazenyl]benzoate}

Uniqueness

Methyl 4-[(3,5-difluorophenyl)methylamino]benzoate is unique due to the presence of both fluorine and amino groups, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13F2NO2

Molecular Weight

277.27 g/mol

IUPAC Name

methyl 4-[(3,5-difluorophenyl)methylamino]benzoate

InChI

InChI=1S/C15H13F2NO2/c1-20-15(19)11-2-4-14(5-3-11)18-9-10-6-12(16)8-13(17)7-10/h2-8,18H,9H2,1H3

InChI Key

AKPPPKIPTRPDCB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCC2=CC(=CC(=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

methyl 4-bromobenzoate (1.8 g, 8.37 mmol), (3,5-difluorophenyl)methanamine (1.980 mL, 16.74 mmol) and Cesium carbonate (2.73 g, 8.37 mmol) were mixed in toluene (4 mL) and degassed by bubbling nitrogen through solution. Palladium acetate (0.094 g, 0.42 mmol) and rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (0.365 g, 0.59 mmol) were added and the vial was capped and heated at 100°C over 5 days. Workup by dilution with EtOAc, washing with water, then extraction with 2M HCl. The HCl extract was neutralized with 2M NaOH and extracted with EtOAc and the EtOAc phase was dried (K2CO3) and evaporated to give the crude product. The desired amine was not the compound isolated. Discarded.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.000586 mol
Type
reagent
Reaction Step One
Quantity
0.004 L
Type
solvent
Reaction Step Two
Quantity
0.0167 mol
Type
reactant
Reaction Step Three
Quantity
0.00837 mol
Type
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Reaction Step Four
Quantity
0.000419 mol
Type
catalyst
Reaction Step Five

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